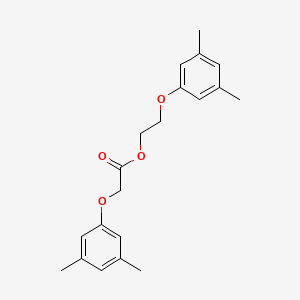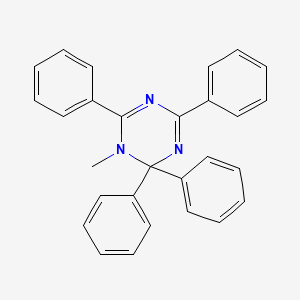![molecular formula C16H14ClNO B14503192 N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine CAS No. 63066-73-9](/img/structure/B14503192.png)
N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine: is a complex organic compound characterized by its unique biphenyl structure with a chloro and methyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature with weak phosphate or carbonate bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitroso compound, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine
- 4’-[(2-Butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-yl)methyl]-1,1’-biphenyl-2-carbonitrile
- RuPhos Pd G2
Uniqueness
N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine is unique due to its specific biphenyl structure with chloro and methyl substitutions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
63066-73-9 |
|---|---|
Fórmula molecular |
C16H14ClNO |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
N-[3-(3-chloro-4-methyl-2-phenylphenyl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C16H14ClNO/c1-12-9-10-14(8-5-11-18-19)15(16(12)17)13-6-3-2-4-7-13/h2-11,19H,1H3 |
Clave InChI |
OFVNZERUKKNMRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C=CC=NO)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)
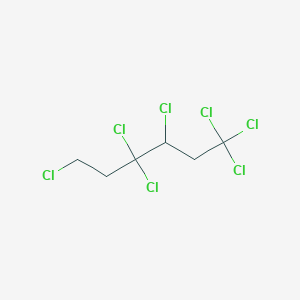


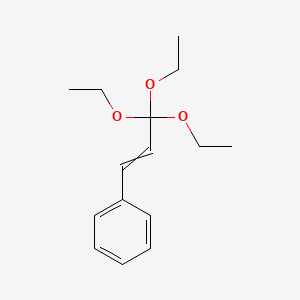
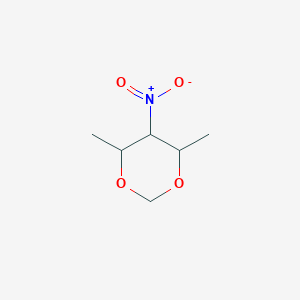
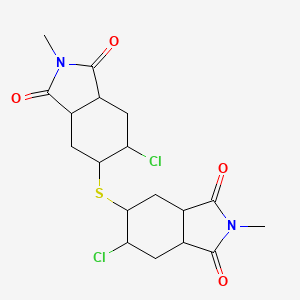


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)-](/img/structure/B14503149.png)
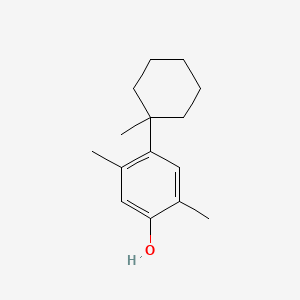
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene](/img/structure/B14503177.png)
